molecular formula C10H16O B14458283 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene CAS No. 74146-75-1

4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene

Cat. No.: B14458283
CAS No.: 74146-75-1
M. Wt: 152.23 g/mol
InChI Key: WXJPIQOMOSTLEV-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-1-oxaspiro[25]oct-4-ene is a chemical compound with the molecular formula C10H16O It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,6-trimethyl-4-penten-1-ol with an oxidizing agent can lead to the formation of the desired oxaspiro compound. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced spiro compounds. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the production of fragrances and flavorings due to its distinctive chemical properties.

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene involves its interaction with molecular targets and pathways. The compound’s spiro structure allows it to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spiro structure but differs in the position and number of methyl groups.

    4,7,8,8-Tetramethyl-1-oxaspiro[2.5]oct-4-ene: Another similar compound with an additional methyl group, leading to different chemical properties.

Uniqueness

4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene is unique due to its specific arrangement of methyl groups and the oxaspiro ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

74146-75-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,7,8-trimethyl-1-oxaspiro[2.5]oct-4-ene

InChI

InChI=1S/C10H16O/c1-7-4-5-8(2)10(6-11-10)9(7)3/h5,7,9H,4,6H2,1-3H3

InChI Key

WXJPIQOMOSTLEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C2(C1C)CO2)C

Origin of Product

United States

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